molecular formula C21H20ClN3O3S B2464955 Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924115-41-3

Allyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2464955
CAS RN: 924115-41-3
M. Wt: 429.92
InChI Key: LZSVNNWHXDWLQW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an allyl group, a thioether, a chlorophenyl group, a pyrimidine ring, and a carboxylate ester. These functional groups can have various chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrimidine ring might be formed through a condensation reaction, while the allyl group could be introduced through a substitution or addition reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The presence of the allyl group could introduce some degree of unsaturation into the molecule, and the chlorophenyl group could contribute to the overall polarity of the compound .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the allyl group might participate in reactions with electrophiles, and the carboxylate ester could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and chlorophenyl group could increase its solubility in polar solvents .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, or studying its behavior under various conditions .

properties

IUPAC Name

prop-2-enyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-4-10-28-20(27)15-12(3)23-18-17(16(15)13-6-8-14(22)9-7-13)19(26)25-21(24-18)29-11-5-2/h4-9,16H,1-2,10-11H2,3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSVNNWHXDWLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)Cl)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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